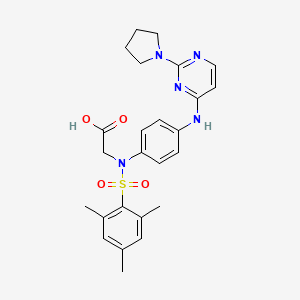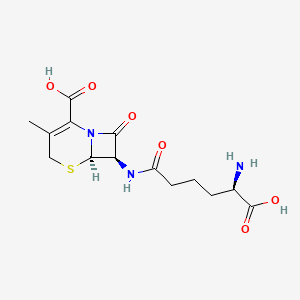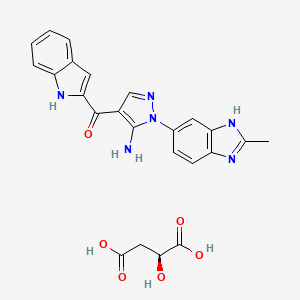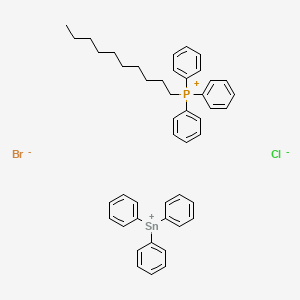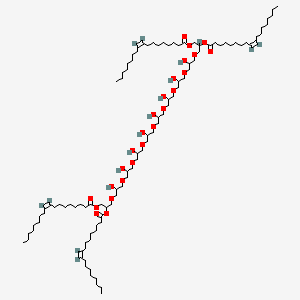
DFL23448
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DFL23448 is a TRPM8-selective ion channel antagonist, modifying bladder function and reduces bladder overactivity in awake rats.
Wissenschaftliche Forschungsanwendungen
Machine Learning in Diabetes Research
Machine learning and data mining methods have become indispensable in diabetes research, transforming a wealth of genetic and clinical data into valuable knowledge. These techniques are used extensively in areas like prediction and diagnosis, diabetic complications, understanding genetic background and environmental interactions, and healthcare management (Kavakiotis et al., 2017).
Role in Bladder Function
DFL23448, identified as a Transient Receptor Potential Melastin 8 (TRPM8)-selective antagonist, has shown potential in modifying bladder function and reducing bladder overactivity in rats. This study indicates a significant role for bladder TRPM8-mediated signals in experimental bladder overactivity (Mistretta et al., 2016).
Digital Microfluidics in Apoptosis Assays
Digital microfluidics (DMF), a technique manipulating droplets electrostatically, is utilized for applications like cell-based apoptosis assays. This method, effective in probing caspase-3 activity, offers a substantial reduction in reagent consumption and provides insights into apoptosis in the context of anti-cancer drug discovery (Bogojević et al., 2012).
Organs-on-a-Chip and Microfluidics
Microfluidic technology, including organs-on-a-chip, significantly impacts bioengineering and biomedical research. This technology allows for mimicking human organs, offering new approaches to drug testing and research in medicine and pharmacology (Sosa-Hernández et al., 2018).
RF Sensor Networks in Localization
Device-Free Localization (DFL) using RF sensor networks is an emerging application. These networks find people and objects even through walls, benefiting from rich multipath channels and offering significant potential in environmental probing and security (Patwari & Wilson, 2010).
Dip-Pen Nanolithography
Dip-Pen Nanolithography (DPN) is a nanofabrication technique combining high resolution with soft-matter compatibility. It's a powerful tool for creating functional architectures on surfaces at sub-100-nm scale, relevant in fields like molecular electronics and biological recognition (Salaita et al., 2007).
Microfluidics in Single Cell Analysis
Microfluidics, particularly Digital Microfluidics (DMF), is increasingly used for single-cell analysis and genetic screening. It offers precise manipulation of cells and reagents, expanding its utility in biological applications (He et al., 2015).
Digital Microfluidics in Chemical Biology
DMF is emerging as a valuable technology in chemical biology for applications like proteomics, enzyme and immunoassays, DNA applications, and cell-based assays. Its ability to control multiple reagent phases enhances its application range (Jebrail & Wheeler, 2010).
Vitamin D Analogs in Cancer Research
Research indicates the role of vitamin D analogs, such as BXL0124, in repressing the expression of the cancer stem cell marker CD44 in breast cancer, suggesting potential in cancer prevention and therapy (So et al., 2011).
Eigenschaften
CAS-Nummer |
1445753-16-1 |
|---|---|
Produktname |
DFL23448 |
Molekularformel |
C12H10FN5OS |
Molekulargewicht |
291.3 |
IUPAC-Name |
5-(2-Ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C12H10FN5OS/c1-2-18-16-10(15-17-18)9-11(19)14-12(20-9)7-4-3-5-8(13)6-7/h3-6,19H,2H2,1H3 |
InChI-Schlüssel |
HOVUYEIYKRUBIF-UHFFFAOYSA-N |
SMILES |
OC1=C(C2=NN(CC)N=N2)SC(C3=CC=CC(F)=C3)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DFL23448; DFL-23448; DFL 23448; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
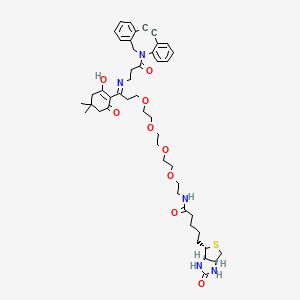
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
